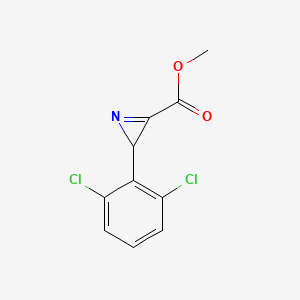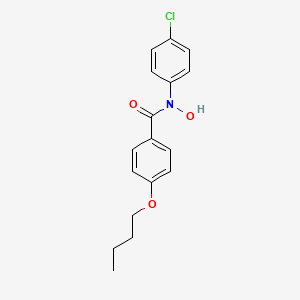![molecular formula C14H20O B14347327 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one CAS No. 91385-08-9](/img/structure/B14347327.png)
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one is an organic compound with the molecular formula C14H20O. It belongs to the class of bicyclic compounds, which are characterized by having two fused rings. This compound is notable for its unique structure, which includes a bicyclo[5.3.2] core with two methyl groups at positions 11 and 12, and a ketone functional group at position 2.
Métodos De Preparación
The synthesis of 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. Industrial production methods may involve the optimization of these reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at positions 11 and 12 can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of bicyclic systems.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a pharmacophore for drug development.
Industry: It can be used in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism by which 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and functional groups allow it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one can be compared with other similar compounds, such as:
Bicyclo[5.3.2]dodeca-6,11-dien-2-one: Lacks the methyl groups at positions 11 and 12, which may affect its reactivity and properties.
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-ol: Contains an alcohol group instead of a ketone, leading to different chemical behavior and applications.
The uniqueness of 11,12-dimethylbicyclo[53
Propiedades
Número CAS |
91385-08-9 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one |
InChI |
InChI=1S/C14H20O/c1-10-11(2)13-8-5-7-12(10)6-3-4-9-14(13)15/h6,13H,3-5,7-9H2,1-2H3 |
Clave InChI |
IABUNYHWHLRLOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CCCCC(=O)C1CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


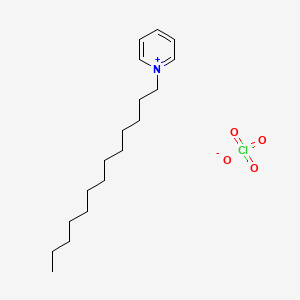
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
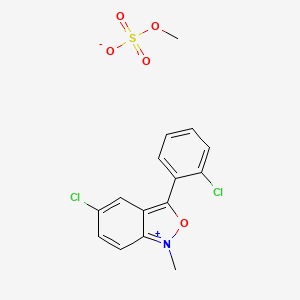
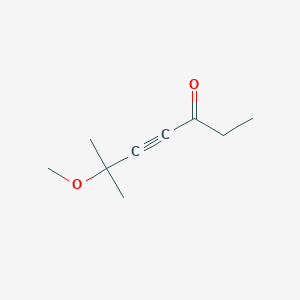
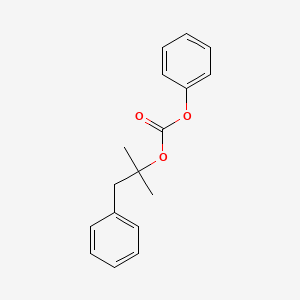
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)



![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
